Cis-3-Methylpiperidine-2-carboxamide is a nitrogen-containing heterocyclic compound that belongs to the class of piperidine derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The molecular formula for cis-3-Methylpiperidine-2-carboxamide is CHNO, indicating it consists of seven carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Cis-3-Methylpiperidine-2-carboxamide can be synthesized through various chemical methods. It is classified as an amide due to the presence of the carboxamide functional group (-C(=O)NH). This compound is structurally related to piperidine, a six-membered ring containing one nitrogen atom, with a methyl group and a carboxamide substituent at specific positions.
The synthesis of cis-3-Methylpiperidine-2-carboxamide typically involves cyclization reactions starting from appropriate precursors. One common method includes the Ugi reaction, where isocyanides react with carboxylic acids and amines to form amides with high diastereoselectivity. This approach allows for the introduction of multiple functional groups and stereocenters in a single step, enhancing synthetic efficiency .
Another synthesis pathway involves the reduction of corresponding piperidine derivatives followed by acylation to introduce the carboxamide functionality. For example, starting from 3-methylpiperidine, an acyl chloride can be reacted under basic conditions to yield cis-3-Methylpiperidine-2-carboxamide.
The molecular structure of cis-3-Methylpiperidine-2-carboxamide features a piperidine ring with a methyl group at the third position and a carboxamide group at the second position. The stereochemistry is crucial; the "cis" designation indicates that the substituents are on the same side of the ring.
The compound's three-dimensional conformation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and X-ray crystallography. These methods provide insights into bond angles and distances, confirming the spatial arrangement of atoms within the molecule.
Cis-3-Methylpiperidine-2-carboxamide can participate in various chemical reactions typical for amides. Hydrolysis reactions can convert it back into its corresponding carboxylic acid and amine under acidic or basic conditions. Additionally, it can undergo acylation reactions to form more complex derivatives.
In synthetic applications, this compound may also be involved in coupling reactions where it acts as a nucleophile due to the presence of the nitrogen atom in the amide group .
The mechanism of action for cis-3-Methylpiperidine-2-carboxamide primarily relates to its biological activity as a pharmacophore in drug design. The amide functionality allows for hydrogen bonding interactions with biological targets, which may include enzymes or receptors involved in various physiological processes.
Research indicates that compounds with similar structures can exhibit effects on neurotransmitter systems, potentially influencing mood or cognitive functions. The precise mechanism would depend on the specific biological target being investigated .
Cis-3-Methylpiperidine-2-carboxamide is typically a white crystalline solid at room temperature. Its melting point ranges around 80–85 °C, indicating moderate thermal stability. The compound is soluble in polar solvents such as water and methanol due to its polar amide group.
Key Physical Properties:
Chemical Properties:
The compound is stable under normal conditions but may undergo hydrolysis when exposed to strong acids or bases, leading to degradation into its constituent parts .
Cis-3-Methylpiperidine-2-carboxamide has potential applications in medicinal chemistry as a building block for synthesizing more complex molecules. Its derivatives may serve as pharmacological agents targeting various diseases, including neurological disorders due to their ability to interact with neurotransmitter systems.
Additionally, this compound's structural properties make it suitable for studies involving structure-activity relationships (SAR), aiding in drug discovery efforts aimed at optimizing therapeutic efficacy while minimizing side effects .
Ugi four-component reactions (Ugi-4CR) enable the convergent assembly of cis-3-methylpiperidine-2-carboxamide scaffolds by strategically integrating lactam precursors, amines, carbonyls, and isocyanides. The reaction exploits the in situ formation of an imine from a keto-functionalized piperidine precursor and a primary amine, followed by nucleophilic addition of the isocyanide and trapping by a carboxylic acid (or its surrogate) to yield peptidomimetic structures. Critically, the cis stereochemistry is controlled through:
Table 1: Ugi-4CR Approaches to Accessing cis-3-Methylpiperidine-2-carboxamide
Carbonyl Component | Amine | Isocyanide | Acid/Surrogate | cis Diastereoselectivity (%) | Yield (%) |
---|---|---|---|---|---|
N-Boc-3-Piperidone | Benzylamine | tert-Butyl isocyanide | Acetic acid | 92 | 78 |
1-Methyl-4-piperidone | Allylamine | Cyclohexyl isocyanide | N-Hydroxyphthalimide | 85 | 65 |
3-Acetylpyridine | Ammonia | TosMIC⁽¹⁾ | TFA⁽²⁾ | >95 | 71 |
⁽¹⁾ Tosylmethyl isocyanide; ⁽²⁾ Trifluoroacetic acid
Sequential reductive amination and acylation provides modular access to the target compound with tunable cis selectivity. The protocol involves:
Step | Optimal Solvent | Temperature (°C) | Yield (%) | dr (cis:trans) |
---|---|---|---|---|
Imine formation | MeOH | 25 | Quant. | - |
NaBH₃CN reduction | MeOH/AcOH (95:5) | 0→25 | 89 | 8:1 |
Carboxamide formation | DCE | 80 | 92 | >99:1 (preserved) |
Direct hydrogenation of pyridine rings offers the most atom-economical route to cis-3-methylpiperidine-2-carboxamide. Key advances include:
Ring-closing strategies leverage stereodefined acyclic precursors to establish the cis relationship:
Table 3: Cyclization Methods for cis-3-Methylpiperidine-2-carboxamide Synthesis
Method | Key Reagent/Catalyst | Diastereoselectivity (cis:trans) | Yield (%) | Key Stereocontrol Element |
---|---|---|---|---|
β-Zincoketone cyclization | Zn/TiCl₄ | 12:1 | 75 | Chair transition state minimization |
Pd-catalyzed aminolysis | Pd(TFA)₂/PPh₃ | >99:1 | 90 | Stereoretentive acyl C–O bond cleavage |
Titanacyclopropane insertion | Cp₂TiCl₂ | 15:1 | 68 | Agostic-directed cis reduction |
Quantitative benchmarking reveals trade-offs between stereoselectivity, sustainability, and scalability:
Table 4: Synthetic Method Benchmarking for cis-3-Methylpiperidine-2-carboxamide
Method | Optimal Conditions | cis Selectivity (%) | Atom Economy (%) | PMIᵀᴼᵀᴬᴸ⁽¹⁾ |
---|---|---|---|---|
Ugi-4CR | 2-MeTHF, 25°C, 24h | 92 | 85 | 8.2 |
Reductive amination | DCE, NaBH(OAc)₃, 25°C | 95 | 78 | 6.1 |
Rh₂O₃ hydrogenation | TFE, 40°C, 5 bar H₂ | 97 | 100 | 3.5 |
Pd-catalyzed aminolysis | EtOAc, Pd(TFA)₂, 80°C | >99 | 91 | 9.8 |
⁽¹⁾Process Mass Intensity (lower = greener)
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2